(r)-3-Formamido-3-(thiophen-3-yl)propanoic acid
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Overview
Description
®-3-Formamido-3-(thiophen-3-yl)propanoic acid is a compound that belongs to the class of amino acids and derivatives It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoic acid backbone with a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Formamido-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with amino acids. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of ®-3-Formamido-3-(thiophen-3-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Formamido-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the formamido group can produce amino derivatives.
Scientific Research Applications
®-3-Formamido-3-(thiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ®-3-Formamido-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(thiophen-3-yl)propanoic acid: This compound is similar in structure but lacks the formamido group.
(s)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid: This compound features a benzo[b]thiophene ring instead of a thiophene ring.
Uniqueness
®-3-Formamido-3-(thiophen-3-yl)propanoic acid is unique due to the presence of the formamido group, which can enhance its reactivity and interaction with biological molecules. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H9NO3S |
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Molecular Weight |
199.23 g/mol |
IUPAC Name |
(3R)-3-formamido-3-thiophen-3-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO3S/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)/t7-/m1/s1 |
InChI Key |
CPDUOHWIZYVYIZ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CSC=C1[C@@H](CC(=O)O)NC=O |
Canonical SMILES |
C1=CSC=C1C(CC(=O)O)NC=O |
Origin of Product |
United States |
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